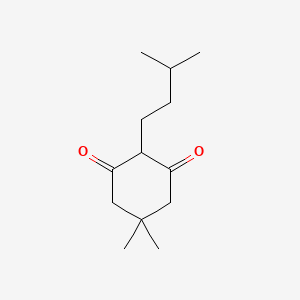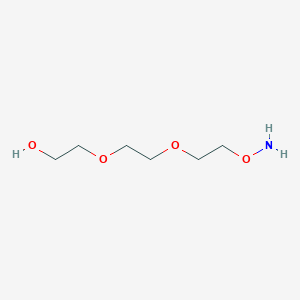![molecular formula C13H22N2O4Si B14084891 n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea CAS No. 119777-51-4](/img/structure/B14084891.png)
n-Phenyl-n'-[3-(trimethoxysilyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is a compound that combines the properties of urea and silane. It is characterized by the presence of a phenyl group and a trimethoxysilylpropyl group attached to the urea moiety. This compound is known for its applications in surface treatment, adhesion promotion, and as a coupling agent in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of phenyl isocyanate with 3-aminopropyltrimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Phenyl isocyanate+3-aminopropyltrimethoxysilane→Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to promote the formation of siloxane bonds.
Substitution: Requires electrophiles and appropriate catalysts for aromatic substitution reactions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve adhesion between organic and inorganic materials.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in coatings, adhesives, and sealants to improve performance and durability.
Wirkmechanismus
The mechanism of action of Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, promoting adhesion between different materials. The phenyl group can participate in aromatic interactions, further enhancing its functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-phenyl-N’-[3-(triethoxysilyl)propyl]-: Similar structure but with triethoxysilyl group instead of trimethoxysilyl.
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]-N-[3-(trimethoxysilyl)propyl]-: Contains an additional trimethoxysilylpropyl group.
Uniqueness
Urea, N-phenyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its specific combination of urea and trimethoxysilyl groups, which impart distinct properties such as enhanced adhesion and surface modification capabilities. Its ability to undergo hydrolysis and condensation reactions makes it particularly valuable in applications requiring strong and durable bonds.
Eigenschaften
CAS-Nummer |
119777-51-4 |
|---|---|
Molekularformel |
C13H22N2O4Si |
Molekulargewicht |
298.41 g/mol |
IUPAC-Name |
1-phenyl-3-(3-trimethoxysilylpropyl)urea |
InChI |
InChI=1S/C13H22N2O4Si/c1-17-20(18-2,19-3)11-7-10-14-13(16)15-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H2,14,15,16) |
InChI-Schlüssel |
UZPJWDCUVZBIKU-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCNC(=O)NC1=CC=CC=C1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E,4S)-4-[(tert-butyldimethylsilyl)oxy]pent-2-enoate](/img/structure/B14084816.png)

![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)

![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
![N-[(4-bromo-3-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084859.png)

![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)



